molecular formula C16H16IN3O3 B3856597 4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

Cat. No.: B3856597
M. Wt: 425.22 g/mol
InChI Key: ZVZVRIUWFPYEML-VCHYOVAHSA-N
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Description

4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide is a complex organic compound that features a furan ring, a hydrazinyl group, and an iodinated phenyl group

Properties

IUPAC Name

N'-[(E)-furan-2-ylmethylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16IN3O3/c1-11-9-12(17)4-5-14(11)19-15(21)6-7-16(22)20-18-10-13-3-2-8-23-13/h2-5,8-10H,6-7H2,1H3,(H,19,21)(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZVRIUWFPYEML-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted furan derivatives, amines, and azides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and hydrazinyl group can form hydrogen bonds and other interactions with these targets, leading to the inhibition of specific biochemical pathways. This can result in antimicrobial or anticancer effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide is unique due to the presence of the iodinated phenyl group, which can enhance its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
Reactant of Route 2
Reactant of Route 2
4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

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